molecular formula C11H10F5N5 B15114000 4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine

4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine

Cat. No.: B15114000
M. Wt: 307.22 g/mol
InChI Key: LQZFVFJRJIRFQK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with trifluoromethyl-substituted acyl chlorides, followed by further functionalization to introduce the piperidine ring . The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine involves its interaction with specific molecular targets, such as c-Met and VEGFR-2 kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that promote cancer cell growth and survival . Molecular docking studies have shown that the compound binds to the active sites of these kinases, preventing their activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine stands out due to its unique triazolopyridazine core and the presence of multiple fluorine atoms, which enhance its stability and bioavailability. Its dual inhibition of c-Met and VEGFR-2 kinases makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C11H10F5N5

Molecular Weight

307.22 g/mol

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H10F5N5/c12-10(13)3-5-20(6-4-10)8-2-1-7-17-18-9(11(14,15)16)21(7)19-8/h1-2H,3-6H2

InChI Key

LQZFVFJRJIRFQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

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